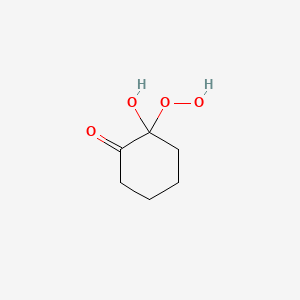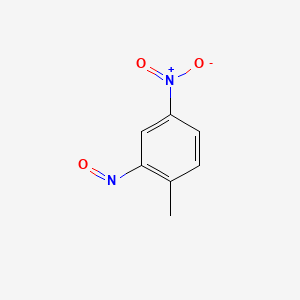
2-Nitroso-4-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroso-4-nitrotoluene is an organic compound that belongs to the class of nitroso and nitro aromatic compounds It is characterized by the presence of both nitroso (-NO) and nitro (-NO2) functional groups attached to a toluene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitroso-4-nitrotoluene can be synthesized through the nitration of 4-nitrotoluene followed by nitrosation. The process involves the following steps:
Nitration: 4-nitrotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Nitrosation: The nitrated product is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to introduce the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and nitrosation processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the risk of hazardous reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitroso-4-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas and a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4-Dinitrotoluene.
Reduction: 2-Amino-4-nitrotoluene.
Substitution: Various halogenated or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
2-Nitroso-4-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-nitroso-4-nitrotoluene involves its interaction with cellular components. The nitroso group can form covalent bonds with thiol groups in proteins, leading to the formation of protein adducts. This interaction can disrupt normal cellular functions and induce cytotoxic effects. The nitro group can also undergo redox cycling, generating reactive oxygen species that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
2,4-Dinitrotoluene: Similar in structure but lacks the nitroso group.
4-Nitroso-2-nitrotoluene: An isomer with the nitroso and nitro groups in different positions.
2-Amino-4-nitrotoluene: A reduction product of 2-nitroso-4-nitrotoluene.
Uniqueness: this compound is unique due to the presence of both nitroso and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form covalent bonds with proteins makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
82414-02-6 |
|---|---|
Formule moléculaire |
C7H6N2O3 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
1-methyl-4-nitro-2-nitrosobenzene |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(9(11)12)4-7(5)8-10/h2-4H,1H3 |
Clé InChI |
NOIZTWYRRJGHAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


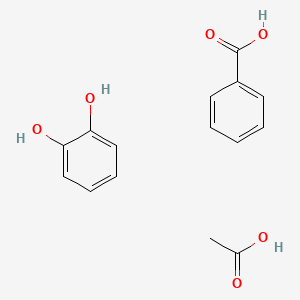
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
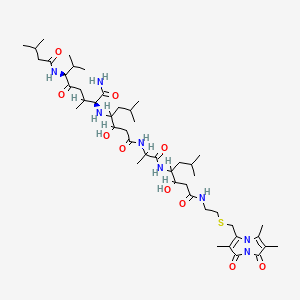
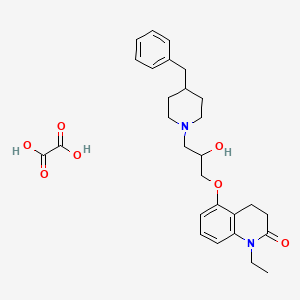
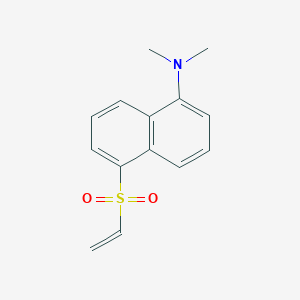

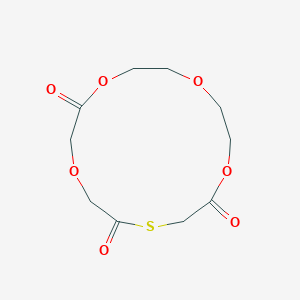
![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
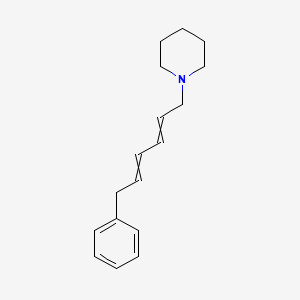
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
